4-(2-Chlorobenzoyl)isoquinoline
Overview
Description
4-(2-Chlorobenzoyl)isoquinoline is an organic compound that falls under the category of isoquinoline derivatives. It is characterized by the presence of a 2-chlorobenzoyl group attached to the isoquinoline ring.
Mechanism of Action
Target of Action
This compound falls under the category of isoquinoline derivatives, which are known to interact with a variety of biological targets.
Mode of Action
Isoquinolines, in general, are known to interact with their targets through various mechanisms . They can bind to their targets, causing conformational changes that affect the function of the target . .
Biochemical Pathways
Isoquinolines are known to be involved in a variety of biochemical pathways
Pharmacokinetics
Isoquinolines, in general, have unique pharmacokinetic characteristics compared to large proteins or small molecule drugs . .
Result of Action
Isoquinolines are known to have a wide range of biological activities
Preparation Methods
The synthesis of 4-(2-Chlorobenzoyl)isoquinoline can be achieved through several synthetic routes. One common method involves the Friedländer synthesis, which typically uses aniline derivatives and β-ketoesters as starting materials. The reaction proceeds through the formation of Schiff bases, followed by cyclization and oxidation steps . Another method involves the use of transition metal-catalyzed reactions, which offer high efficiency and selectivity . Industrial production methods may involve the use of green chemistry principles, such as solvent-free conditions or the use of recyclable catalysts .
Chemical Reactions Analysis
4-(2-Chlorobenzoyl)isoquinoline undergoes various types of chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(2-Chlorobenzoyl)isoquinoline has a wide range of scientific research applications:
Comparison with Similar Compounds
4-(2-Chlorobenzoyl)isoquinoline can be compared with other isoquinoline derivatives, such as:
4-Benzoylisoquinoline: Lacks the chlorine substituent, which may result in different reactivity and biological activity.
2-Chloroisoquinoline: Contains the chlorine substituent on the isoquinoline ring but lacks the benzoyl group, leading to different chemical properties.
4-(2-Bromobenzoyl)isoquinoline: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2-chlorophenyl)-isoquinolin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO/c17-15-8-4-3-7-13(15)16(19)14-10-18-9-11-5-1-2-6-12(11)14/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMLXSHKJURURZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701269830 | |
Record name | (2-Chlorophenyl)-4-isoquinolinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701269830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187169-58-9 | |
Record name | (2-Chlorophenyl)-4-isoquinolinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187169-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Chlorophenyl)-4-isoquinolinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701269830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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